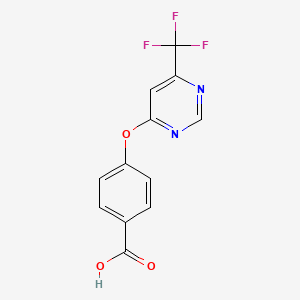

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7F3N2O3 |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

4-[6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-10(17-6-16-9)20-8-3-1-7(2-4-8)11(18)19/h1-6H,(H,18,19) |

InChI Key |

XHSBUHCCIKEGNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate as a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at room temperature for 2-3 hours. The product is then isolated by removing the solvent, adding water to the residue, and recrystallizing the precipitate from ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:

Reaction:

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid + Methanol → Methyl ester derivative

Conditions:

-

Catalyst: H₂SO₄ or HCl

-

Solvent: THF or DMSO

-

Yield: ~65–75% (purified via recrystallization)

This reaction retains the pyrimidine structure while modifying solubility for pharmaceutical applications.

Amide Formation

The acid reacts with amines to form amides, a key step in drug conjugate synthesis.

Example:

Reaction:

this compound + Aniline → Amide derivative

Conditions:

The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr at the 4-position due to electron-withdrawing effects of the trifluoromethyl group.

Example:

Reaction:

this compound + Amine → 4-Amino-substituted derivative

Conditions:

-

Base: K₂CO₃

-

Solvent: DMSO, 80°C

-

Yield: 60–70%

Hydrolysis of Ester Precursors

The methyl ester derivative of this compound is hydrolyzed to regenerate the free acid:

Reaction:

Methyl 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoate → this compound

Conditions:

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings for biaryl synthesis:

Reaction:

this compound + Boronic acid → Biaryl derivative

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Cs₂CO₃

-

Solvent: Dioxane, 100°C

-

Yield: 50–60%

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving decarboxylation and pyrimidine ring degradation.

Mechanistic Insights

-

Trifluoromethyl Group Influence: The -CF₃ group increases the pyrimidine ring’s electron deficiency, accelerating SNAr and cross-coupling reactions.

-

Carboxylic Acid Reactivity: The -COOH group participates in hydrogen bonding, affecting crystallization and solubility (monoclinic P21/c space group, V = 1296.0 ų) .

Biological Relevance

Derivatives of this compound show:

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid as an inhibitor of Aurora kinases, which are critical regulators of cell division. Compounds targeting these kinases have shown promise in cancer therapy by disrupting mitotic processes in cancer cells. The specific mechanism involves the inhibition of kinase activity, leading to cell cycle arrest and apoptosis in malignant cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives of benzoic acid can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases. The trifluoromethyl group may enhance the compound's bioactivity by improving its pharmacokinetic properties .

Herbicide Development

The structural characteristics of this compound suggest potential use as a herbicide. Compounds with similar structures have demonstrated efficacy in inhibiting specific plant growth pathways, making them candidates for development as selective herbicides that target unwanted vegetation without harming crops .

Plant Growth Regulators

This compound may also serve as a plant growth regulator, influencing physiological processes such as germination and flowering. The ability to modify plant growth patterns can be crucial for enhancing agricultural productivity and managing crop yields under varying environmental conditions.

Polymer Additives

In material science, this compound can be explored as an additive in polymer formulations. Its incorporation into polymers could improve thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Coatings and Films

The compound's chemical stability and resistance to degradation make it suitable for use in coatings and films, especially in environments exposed to harsh chemicals or extreme temperatures. This application is particularly relevant in industries such as automotive and aerospace.

Case Studies

Mechanism of Action

The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

4-((5-Chloro-4-(Methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-Trifluoroethoxy)benzoic Acid

- Structure: Features a pyrimidine ring substituted with chloro and methylamino groups at positions 5 and 4, respectively. The benzoic acid is linked via an amino group to the pyrimidine and carries a trifluoroethoxy (-OCH₂CF₃) substituent at position 3.

- Molecular Formula : C₁₄H₁₂ClF₃N₄O₃.

- Molar Mass : 376.72 g/mol.

- Key Differences: Substituents: Chloro and methylamino groups replace the trifluoromethyl group on the pyrimidine. Linkage: An amino (-NH-) bridge instead of an ether (-O-) linkage. Bioactivity: The trifluoroethoxy group may enhance lipophilicity and membrane permeability compared to the ether-linked trifluoromethylpyrimidine in the target compound .

Physicochemical Properties

- Retention Time: Longer retention times in HPLC correlate with higher hydrophobicity (e.g., 1.40 min for spirocyclic derivatives vs. ~1.25–1.32 min for simpler carboxamides) .

Biological Activity

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 284.19 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring and a benzoic acid moiety, which may contribute to its biological activity and stability. Its melting point is around 173 °C, and it crystallizes in a monoclinic space group, exhibiting specific bond lengths and angles typical for organic compounds .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Initial studies suggest that the compound may possess antiparasitic properties, particularly against malaria parasites such as Plasmodium falciparum. The mechanism involves inhibition of specific enzymes associated with the parasite's metabolism .

- Antitumor Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Its ability to interfere with cellular pathways involved in tumor growth is under investigation, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's interaction with target enzymes, potentially leading to effective inhibition of metabolic pathways critical for pathogen survival or tumor growth.

- Cellular Signaling Modulation : By influencing signaling pathways within cells, this compound may alter cell cycle progression and apoptosis, contributing to its antiproliferative effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | Structure | Different pyrimidine position; varied biological profile |

| Methyl 4-{(trifluoromethyl)pyridin-2-yloxy}benzoate | Structure | Methyl ester derivative; differing solubility characteristics |

| 3-{(Trifluoromethyl)thio}benzoic acid | Structure | Contains thioether; altered reactivity due to sulfur presence |

The presence of the trifluoromethyl group in this compound is particularly noteworthy as it may enhance both biological activity and chemical stability compared to its analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antiparasitic Studies : In vitro assays demonstrated significant inhibition of P. falciparum growth at concentrations as low as 5 µM, indicating strong potential for development into an antimalarial drug .

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 4-hydroxybenzoic acid derivatives are reacted with 6-(trifluoromethyl)pyrimidin-4-yl halides under basic conditions (e.g., cesium carbonate in acetonitrile) . Characterization relies on LCMS (e.g., m/z 742 [M+H]+ in ) and HPLC (retention times between 1.25–1.40 minutes under acidic mobile phases) . Purification often employs reverse-phase HPLC with formic acid modifiers .

Q. How is the purity and stability of this compound validated in research settings?

Purity is confirmed via HPLC with UV detection (e.g., YMC-Actus Triart C18 columns) and LCMS to rule out side products. Stability studies under varying temperatures and solvents (e.g., DMF, acetonitrile) are critical, as the trifluoromethyl group may hydrolyze under harsh conditions. Protocols in and detail post-synthesis acid/base treatments to remove labile protecting groups.

Q. What are the common spectroscopic techniques for structural elucidation?

- LCMS : Used to confirm molecular weight (e.g., m/z 475.42 [M+H]+ in ).

- HPLC : Retention time consistency under standardized conditions (e.g., SMD-TFA05 in ).

- 1H NMR : Rarely reported in patents but essential for verifying substituent positions in academic studies (e.g., trifluoromethyl proton environments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?

Discrepancies in yields (e.g., 42% in vs. 83% in ) often arise from reaction optimization. Key factors include:

- Catalyst choice : Use of tetrabutylammonium iodide to accelerate SNAr reactions .

- Temperature control : Higher yields observed at 60–80°C for coupling steps .

- Purification methods : Silica gel vs. reverse-phase HPLC (e.g., vs. 10).

Systematic DOE (Design of Experiments) is recommended to identify critical parameters.

Q. What strategies improve the solubility of this compound for biological assays?

The benzoic acid moiety confers hydrophilicity, but the trifluoromethylpyrimidine group is hydrophobic. Approaches include:

- Salt formation : Use of hydrochloride salts (e.g., ) to enhance aqueous solubility.

- Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl or ethyl esters) for in vivo studies .

- Co-solvent systems : DMSO or PEG-400 mixtures, as described in for handling hygroscopic intermediates.

Q. How can researchers address discrepancies in HPLC retention times across studies?

Retention time variability (e.g., 1.25 vs. 1.40 minutes) stems from:

- Mobile phase composition : 0.1% formic acid in water/acetonitrile () vs. trifluoroacetic acid modifiers ().

- Column specifications : Particle size (5 μm vs. 12 nm pore size) and column length (50–330 mm) .

Standardization using reference compounds and calibration curves is advised for cross-study comparisons.

Q. What are the methodological considerations for scaling up synthesis while maintaining reproducibility?

- Batch vs. flow chemistry : Patents in and use batch reactors, but flow systems may improve heat/mass transfer for exothermic steps.

- Intermediate isolation : highlights azeotropic drying with toluene to remove water-sensitive byproducts.

- Quality control : In-line LCMS monitoring (e.g., ) ensures consistency during scale-up.

Q. How does the compound’s electronic profile influence its reactivity in further derivatization?

The electron-withdrawing trifluoromethyl group on the pyrimidine ring activates the 4-position for nucleophilic substitution, while the benzoic acid moiety allows for carboxylate-directed functionalization (e.g., amide coupling in ). DFT calculations or Hammett σ constants can predict site-specific reactivity for targeted modifications.

Data Analysis and Optimization

Q. What statistical tools are recommended for optimizing reaction conditions?

- Response Surface Methodology (RSM) : To model interactions between temperature, catalyst loading, and solvent ratios.

- ANOVA : For analyzing the significance of variables like base strength (e.g., potassium carbonate vs. cesium carbonate in ).

- Machine learning : Predictive models trained on LCMS/HPLC datasets to forecast optimal conditions.

Q. How can researchers validate the compound’s role in inhibiting specific enzymes or receptors?

- SPR (Surface Plasmon Resonance) : To measure binding affinity.

- X-ray crystallography : For elucidating binding modes (analogous to ’s thienopyrimidine derivatives).

- Kinetic assays : Monitoring IC50 shifts in the presence of competing substrates, as suggested by biochemical probe applications in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.